molecular formula C18H15FN2O3S2 B6535273 2-(2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-1,3-thiazol-4-yl)-N-[(furan-2-yl)methyl]acetamide CAS No. 1040638-51-4

2-(2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-1,3-thiazol-4-yl)-N-[(furan-2-yl)methyl]acetamide

Cat. No. B6535273
CAS RN: 1040638-51-4
M. Wt: 390.5 g/mol
InChI Key: OTGMMRPBDCJRII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis pathway for the compound involves the formation of the thiazole ring, followed by the introduction of the fluorophenyl and thiadiazolyl groups, and finally the acetylation of the amine group. The reaction involves 2-mercapto-1,3-thiazole, 4-fluorophenylacetic acid, 5-methyl-1,3,4-thiadiazol-2-amine, acetic anhydride, triethylamine, N,N-dimethylformamide, dichloromethane, diethyl ether, sodium bicarbonate, and sodium chloride.


Molecular Structure Analysis

The molecular structure of the compound is based on the thiazole ring, which is a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of the compound include the formation of the thiazole ring, the introduction of the fluorophenyl and thiadiazolyl groups, and the acetylation of the amine group. The reaction involves various starting materials and solvents.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 408.5 g/mol. The exact mass of the compound is 408.01846735 g/mol. The complexity rating of the compound is 508.

Mechanism of Action

The mechanism of action of thiazole derivatives has been observed in various biological activities such as antihypertensive, anti-inflammatory, antibacterial, anti-HIV, hypnotics, antiallergic, analgesic, fibrinogen receptor antagonist activity with antithrombotic activity, as bacterial DNA gyrase B inhibitor activity, antitumor and cytotoxic activity .

Safety and Hazards

As a research compound, it is intended for research use only and not for human or veterinary use. The storage condition is unknown, so it should be stored according to label instructions upon receipt of goods.

Future Directions

Thiazoles have been found in many potent biologically active compounds . In the last few decades, a lot of work has been done on the thiazole ring to find new compounds related to this scaffold to act as various types of drug molecules with lesser side effects . This suggests that the compound could have potential applications in the development of new drugs in the future.

properties

IUPAC Name

2-[2-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-N-(furan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FN2O3S2/c19-13-5-3-12(4-6-13)16(22)11-26-18-21-14(10-25-18)8-17(23)20-9-15-2-1-7-24-15/h1-7,10H,8-9,11H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTGMMRPBDCJRII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CNC(=O)CC2=CSC(=N2)SCC(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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